molecular formula C29H24FN3O2S2 B12578387 N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine CAS No. 303163-38-4

N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine

Cat. No.: B12578387
CAS No.: 303163-38-4
M. Wt: 529.7 g/mol
InChI Key: ZVKIQVYISBNEAE-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridyl and benzyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine
  • N-(4-Chlorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine
  • N-(4-Bromobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group. This structural feature may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

303163-38-4

Molecular Formula

C29H24FN3O2S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C29H24FN3O2S2/c1-19-4-3-5-22(16-19)27-28(36-29(33-27)21-8-12-25(13-9-21)37(2,34)35)23-14-15-31-26(17-23)32-18-20-6-10-24(30)11-7-20/h3-17H,18H2,1-2H3,(H,31,32)

InChI Key

ZVKIQVYISBNEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC=C(C=C5)F

Origin of Product

United States

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